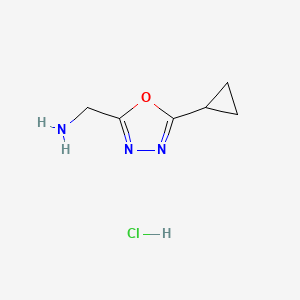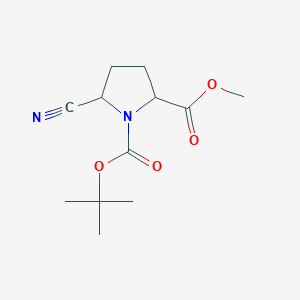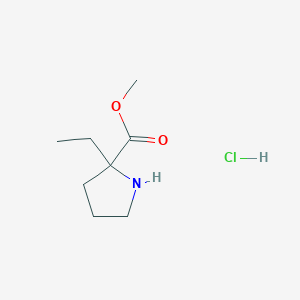
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Descripción general
Descripción
“(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves a one-pot synthesis-arylation strategy, using carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This reaction sequence tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Molecular Structure Analysis
The molecular structure of “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the FTIR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. A common approach to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry (DSC) .Aplicaciones Científicas De Investigación
Antitrypanosomal Activity
Compounds with the 1,3,4-oxadiazole structure have been studied for their potential action against Trypanosoma cruzi , the parasite responsible for Chagas disease. Molecular docking studies followed by cytotoxicity and antitrypanosomal activity evaluations are common research approaches .
Anticancer Evaluation
The mitochondrial enzyme activity measurement, such as the MTT assay, is often used to evaluate the anticancer potential of new compounds. This involves quantifying living cells by measuring the activity of mitochondrial enzymes .
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives exhibit strong insecticidal activity against common pests like house flies and leaf rollers. Research in this field focuses on synthesizing and testing these compounds for their effectiveness as insecticides .
Anti-Angiogenesis
Derivatives of 1,3,4-oxadiazole have been tested as potential inhibitors of VEGFR-2, a key protein in angiogenesis. The most active compounds in these studies have shown significant inhibition of angiogenesis compared to reference drugs .
Antibacterial and Antifungal Activity
Research into the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives includes testing against various bacterial strains such as Streptococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli .
Direcciones Futuras
The future directions for the research and development of 1,3,4-oxadiazole derivatives are promising. These compounds are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents .
Propiedades
IUPAC Name |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5-8-9-6(10-5)4-1-2-4;/h4H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEHKKBVDFAALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |
CAS RN |
1228879-02-4 | |
| Record name | (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)

methanone hydrobromide](/img/structure/B1379279.png)
methanone hydrobromide](/img/structure/B1379280.png)
![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)
![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)
![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)


